TPBS vs. Ethanesulfonamide Analog (2a): 3.3-Fold Superior sPLA2 Inhibition at 0.5 mM
In a direct head-to-head comparison within the same study, N-(5-trifluoromethyl-2-pyridinyl)benzenesulfonamide (compound 2b, TPBS) inhibited porcine pancreatic sPLA2 by 15.4% at 0.5 mM, while the corresponding ethanesulfonamide analog (compound 2a, identical pyridine core) achieved only 4.6% inhibition at the same concentration . Replacement of the ethanesulfonamide with a benzenesulfonamide group thus improved inhibitory potency approximately 3.3-fold under identical assay conditions .
| Evidence Dimension | sPLA2 inhibition (% at 0.5 mM) |
|---|---|
| Target Compound Data | 15.4% inhibition at 0.5 mM (compound 2b) |
| Comparator Or Baseline | 4.6% inhibition at 0.5 mM (ethanesulfonamide analog 2a) |
| Quantified Difference | 3.3-fold greater inhibition |
| Conditions | Porcine pancreatic sPLA2 enzyme assay; 0.5 mM compound concentration; 37°C for 30 min; free fatty acid detection via ACS-ACO method (NEFA C-Test Wako) |
Why This Matters
For procurement decisions in sPLA2 inhibitor screening campaigns, the benzenesulfonamide moiety provides a measurable potency advantage over the simpler ethanesulfonamide scaffold, justifying selection of TPBS over the alkylsulfonamide analog.
